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Compound of Interest

Compound Name: 5-Bromoanthranilonitrile

Cat. No.: B185297

For researchers, scientists, and drug development professionals, 5-bromoanthranilonitrile
emerges as a pivotal scaffold in the synthesis of diverse heterocyclic compounds, notably
quinazolines and quinazolinones, which exhibit significant potential in anticancer and
antimicrobial applications. This document provides detailed application notes and experimental
protocols for the synthesis and derivatization of 5-bromoanthranilonitrile, alongside a
summary of the biological activities of its derivatives.

Introduction

5-Bromoanthranilonitrile (2-amino-5-bromobenzonitrile) is a versatile building block in
medicinal chemistry. The presence of the bromine atom at the 5-position provides a handle for
further functionalization through various cross-coupling reactions, while the ortho-amino and
cyano groups are primed for cyclization reactions to form fused heterocyclic systems. This
unique combination of reactive sites makes it an attractive starting material for the generation
of compound libraries for drug discovery.

Derivatives of 5-bromoanthranilonitrile, particularly those with a quinazoline core, have
demonstrated promising biological activities. These compounds have been investigated as
inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor
Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.
[1][2] Furthermore, various bromo-substituted quinazolinones have shown potent antimicrobial
effects against a range of bacterial and fungal pathogens.[3][4]
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Synthesis of 5-Bromoanthranilonitrile

A common and efficient method for the preparation of 5-bromoanthranilonitrile is the direct
bromination of 2-aminobenzonitrile (anthranilonitrile). This electrophilic aromatic substitution
reaction can be achieved using bromine in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of 5-
Bromoanthranilonitrile

Materials:

2-Aminobenzonitrile

e Bromine (Brz)

e Glacial Acetic Acid

e Sodium thiosulfate solution (10% w/v)

e Saturated sodium bicarbonate solution

o Ethyl acetate

e Anhydrous magnesium sulfate

¢ Round-bottom flask

o Magnetic stirrer

e Dropping funnel

e |ce bath

o Bilchner funnel and flask

Rotary evaporator

Procedure:
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 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
aminobenzonitrile (1.0 eq) in glacial acetic acid.

e Cool the solution in an ice bath with continuous stirring.

» Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled
solution. Maintain the temperature below 10 °C during the addition.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

¢ Once the reaction is complete, pour the mixture into ice-cold water.

e Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color
disappears.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until effervescence ceases.

o Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash
thoroughly with cold water.

» Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous
magnesium sulfate.

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the purified 5-bromoanthranilonitrile.

Synthesis of 5-Bromoanthranilonitrile Derivatives

5-Bromoanthranilonitrile serves as a key intermediate for the synthesis of a variety of
heterocyclic derivatives. A prominent application is the synthesis of substituted quinazolines,
which are of significant interest in drug discovery.

Application: Synthesis of 6-Bromo-4-substituted-
quinazolines
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One of the most valuable applications of 5-bromoanthranilonitrile is in the synthesis of 6-
bromo-4-substituted-quinazolines. These compounds have been identified as potent inhibitors
of EGFR and HER-2 tyrosine kinases.[1] The synthesis typically involves a condensation
reaction followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-(3-
bromophenylamino)quinazoline

This protocol is adapted from the synthesis of similar 4-anilinoquinazolines.[1]
Materials:

5-Bromoanthranilonitrile

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

3-Bromoaniline

Acetic acid

Reflux condenser

Procedure:

A mixture of 5-bromoanthranilonitrile (1.0 eq) and DMF-DMA (1.5 eq) is heated at 80-90
°C for 2 hours.

 After cooling, the excess DMF-DMA is removed under reduced pressure to yield the
intermediate N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformamidine.

» To a solution of the intermediate in acetic acid, 3-bromoaniline (1.1 eq) is added.
e The reaction mixture is heated at reflux for 4-6 hours.

» After cooling to room temperature, the precipitated solid is collected by filtration, washed with
a small amount of cold acetic acid, and then with diethyl ether.
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e The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) to afford pure 6-bromo-4-(3-bromophenylamino)quinazoline.

Biological Activity of 5-Bromoanthranilonitrile
Derivatives

Derivatives synthesized from 5-bromoanthranilonitrile have shown significant promise in both
anticancer and antimicrobial applications. The bromine substituent at the 6-position of the
quinazoline ring has been shown to be important for activity.[5]

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 6-bromoquinazoline
derivatives. These compounds often exhibit their effects through the inhibition of tyrosine
kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[1][2]

Compound Class Cancer Cell Line ICs0 (M) Reference
6-Bromo-4-(3-
bromophenylamino)qu  MCF-7 (Breast) 0.53-1.95 [6]

inazoline Derivatives

SW480 (Colon) 0.53-1.95 6]

6,8-Dibromo-2-(4-

chlorophenyl)-
) ) MCEF-7 (Breast) 3.1-6.3 [7]
quinazoline
Derivatives
6-Bromo-2-methyl-3-
substituted phenyl)-
( pheny) Various - [3]

(3H)-quinazolin-4-
ones

Antimicrobial Activity

In addition to their anticancer properties, bromo-substituted quinazolinone derivatives have
been evaluated for their antimicrobial activity against a panel of bacteria and fungi.
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Zone of Inhibition

Compound Class Microorganism Reference
(mm)
6-Bromo-2-methyl-3-
(substituted phenyl)- ) N
) ] Bacillus subtilis Moderate [4]
(3H)-quinazolin-4-
ones
Staphylococcus
Moderate [4]
aureus
Pseudomonas
) Moderate [4]
aeruginosa
Candida albicans Good [4]
Aspergillus niger Good [4]
6-Bromo-2-(o-
aminophenyl)-3- Staphylococcus
nophenyy-s i High (8119
amino-quinazolin- aureus
4(3H)-one
Bacillus species High [819]
Escherichia coli High [819]
Klebsiella )
: High [8][°]
pneumoniae

Signaling Pathways and Experimental Workflows

The biological activity of 5-bromoanthranilonitrile derivatives, particularly the quinazoline-
based compounds, is often linked to their ability to inhibit key signaling pathways involved in
cell growth and proliferation. The EGFR signaling pathway is a primary target for many of these
compounds.
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Caption: EGFR signaling pathway and inhibition by 5-bromoanthranilonitrile derivatives.

The general workflow for the synthesis and evaluation of these compounds follows a logical
progression from chemical synthesis to biological testing.
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Caption: General experimental workflow for synthesis and evaluation.
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Conclusion

5-Bromoanthranilonitrile stands out as a valuable and versatile starting material for the
synthesis of biologically active heterocyclic compounds. The straightforward protocols for its
synthesis and subsequent derivatization into quinazoline and quinazolinone scaffolds, coupled
with the significant anticancer and antimicrobial activities of these derivatives, underscore its
importance in modern drug discovery and development. The provided application notes and
protocols offer a solid foundation for researchers to explore the chemical space around this
promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b185297#synthesis-of-5-
bromoanthranilonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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